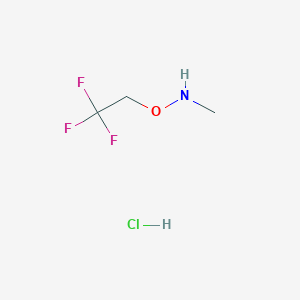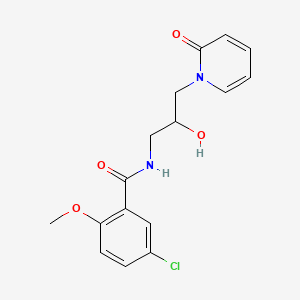
4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide (CB-MTHQS) is a novel compound with a wide range of potential applications in the fields of biochemistry and physiology. CB-MTHQS is a derivative of the quinazoline family of compounds, which are known for their ability to interact with proteins, enzymes, and other molecules in the body. CB-MTHQS has been studied for its potential applications in drug design, drug delivery, and tissue engineering.
科学的研究の応用
Optoelectronic Materials
Quinazoline derivatives, including the 4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide, have been extensively studied for their potential applications in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Polyhalogen derivatives are primarily used for synthesizing polysubstituted fluorescent quinazolines. These materials exhibit electroluminescent properties and have been utilized in the fabrication of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, arylvinylsubstituted quinazolines are being explored for their potential in nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline or pyrimidine derivatives are notable for their high-efficiency phosphorescent materials suitable for OLEDs. Pyrimidine derivatives also play a significant role as photosensitizers for dye-sensitized solar cells and thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antioxidant Capacity Assays
Quinazoline derivatives have been a subject of interest in studies focusing on antioxidant capacity assays. The ABTS/potassium persulfate decolorization assay is one of the most abundant antioxidant capacity assays. The reaction pathways of antioxidants in these assays, especially those of phenolic nature, involve the formation of coupling adducts with radical cations like ABTS•+. Some antioxidants undergo oxidation without coupling, indicating that the coupling is a specific reaction for certain antioxidants. These insights are crucial for understanding the overall application of such assays and the specific role played by quinazoline derivatives in these chemical reactions (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Enzymatic Treatment of Organic Pollutants
The enzymatic treatment of organic pollutants using redox mediators is another area where quinazoline derivatives show potential. These redox mediators can enhance the range of substrates and the efficiency of degradation of recalcitrant compounds. Enzymes such as laccases, lignin peroxidases, and manganese peroxidases, when paired with redox mediators, can significantly degrade or transform recalcitrant compounds. The combined treatment of aromatic compounds using enzyme–redox mediator systems may play a vital role in the remediation of industrial effluents/wastewater in the future (Husain & Husain, 2007).
特性
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-15-7-5-14(6-8-15)13-25-19-21-17-4-2-1-3-16(17)18(22-19)23-9-11-24-12-10-23/h5-8H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZOGMPFBIIWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


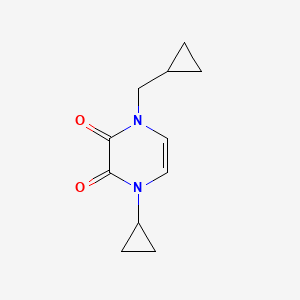
![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)
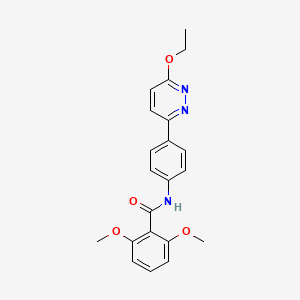
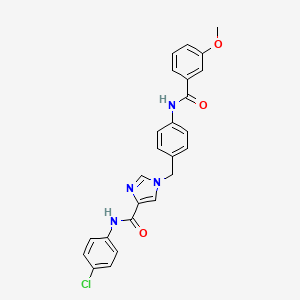
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)

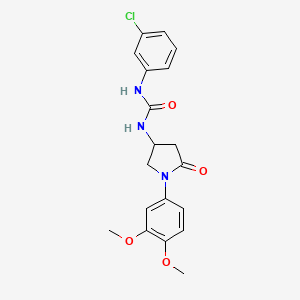
![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2475641.png)
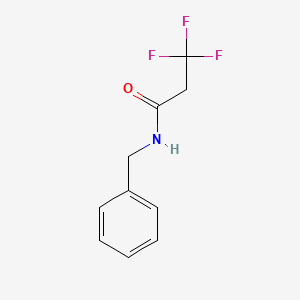
![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2475645.png)
